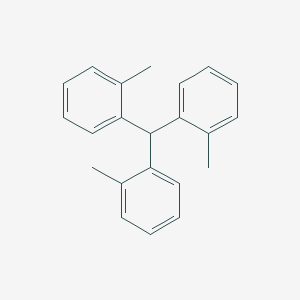
1,1',1''-Methanetriyltris(2-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-Methanetriyltris(2-methylbenzene) is an organic compound with the molecular formula C22H22. It is a derivative of benzene, where three 2-methylbenzene groups are attached to a central methane carbon. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Methanetriyltris(2-methylbenzene) typically involves the reaction of 2-methylbenzene with a suitable trihalogenated methane derivative under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2-methylbenzene reacts with trichloromethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring of 2-methylbenzene to form the desired product.
Industrial Production Methods
Industrial production of 1,1’,1’'-Methanetriyltris(2-methylbenzene) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-Methanetriyltris(2-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the methyl groups on the benzene rings can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,1’,1’'-Methanetriyltris(2-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-Methanetriyltris(2-methylbenzene) involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming stable intermediates that further react to yield the final products. Its unique structure allows it to participate in a variety of chemical transformations, making it a versatile compound in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’,1’'-Methanetriyltris(2,4,6-trimethylbenzene): Similar structure but with additional methyl groups on the benzene rings.
1,1’,1’'-Methanetriyltris(4-methylbenzene): Similar structure with methyl groups at different positions on the benzene rings.
Uniqueness
1,1’,1’'-Methanetriyltris(2-methylbenzene) is unique due to the specific positioning of the methyl groups on the benzene rings, which influences its reactivity and properties. This compound’s structure allows for selective reactions and applications that may not be possible with other similar compounds.
Propriétés
Numéro CAS |
6270-89-9 |
|---|---|
Formule moléculaire |
C22H22 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-[bis(2-methylphenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C22H22/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15,22H,1-3H3 |
Clé InChI |
BLBXOCBWGVOOHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=CC=C2C)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















